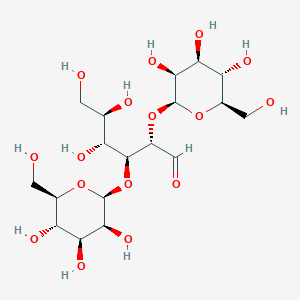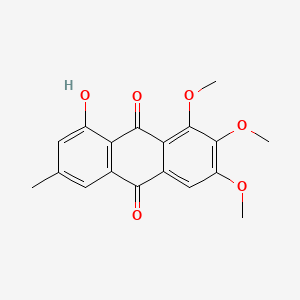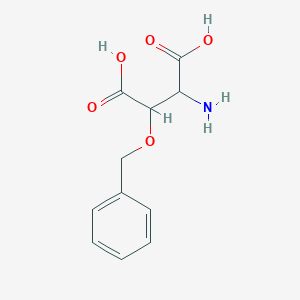
2-Amino-3-phenylmethoxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-phenylmethoxybutanedioic acid is an aspartic acid derivative.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Amino-3-phenylmethoxybutanedioic acid and its derivatives are explored in the synthesis of β-hydroxy-α-amino acids, important building blocks in organic synthesis and pharmaceuticals. Davies et al. (2013) detailed the preparation of both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters, indicating its role in the synthesis of complex amino acids for various applications (Davies et al., 2013).
Analytical Techniques
In the context of analyzing cyanobacterial toxins, the transformation of 2-amino-3-phenylmethoxybutanedioic acid derivatives through oxidation processes has been used to quantify microcystins in environmental samples, highlighting its utility in environmental science and toxicology. Wu et al. (2009) optimized the conditions for producing 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) from cyanobacterial samples, showcasing its application in sensitive and accurate methods for assessing water safety and environmental health (Wu et al., 2009).
Computational and Theoretical Studies
Theoretical studies have explored the influence of functional groups on 2-phenylbutanoic acid and its derivatives, including 2-amino-3-phenylmethoxybutanedioic acid, using quantum computational methods. These studies provide insights into the electronic structure, reactivity, and potential applications of these compounds in drug design and material science. Raajaraman et al. (2019) utilized density functional theory (DFT) calculations to analyze the properties of 2-phenylbutanoic acid derivatives, contributing to our understanding of their chemical behavior and potential applications in pharmaceuticals (Raajaraman et al., 2019).
Biocatalysis and Enzyme Engineering
Biocatalysis research has employed 2-amino-3-phenylmethoxybutanedioic acid derivatives in the development of enzymatic processes for the synthesis of valuable compounds. Hernández et al. (2017) demonstrated the use of aldolases and transaminases for synthesizing 2-amino-4-hydroxybutanoic acid, a process that highlights the potential of these compounds in sustainable chemistry and industrial biotechnology (Hernández et al., 2017).
Malic Acid Production
In the context of industrial biotechnology, derivatives of 2-amino-3-phenylmethoxybutanedioic acid have been investigated for their role in the biological production of malic acid, a key compound in the food and pharmaceutical industries. Dai et al. (2018) reviewed the biological production routes of malic acid, highlighting the importance of metabolic engineering in enhancing the efficiency of these processes (Dai et al., 2018).
Propiedades
Nombre del producto |
2-Amino-3-phenylmethoxybutanedioic acid |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-amino-3-phenylmethoxybutanedioic acid |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16) |
Clave InChI |
BYOBCYXURWDEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)


![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
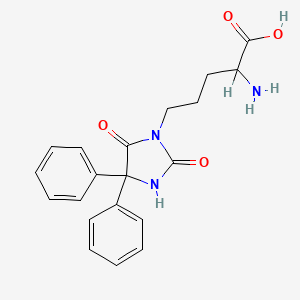
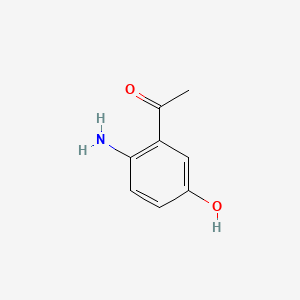

![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)

